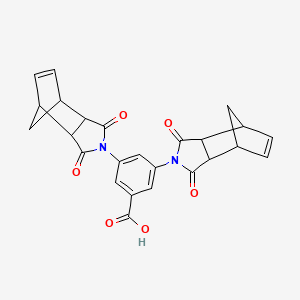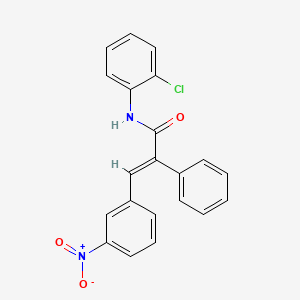![molecular formula C21H24N4O2S B5100929 2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide](/img/structure/B5100929.png)
2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The sulfonamide group is then introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.
Scientific Research Applications
2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. The aromatic rings and amine groups may also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide: shares structural similarities with other sulfonamides and pyridazine derivatives.
Sulfonamides: Known for their antibacterial properties and enzyme inhibition capabilities.
Pyridazine derivatives: Often explored for their potential in medicinal chemistry due to their unique ring structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique binding properties and biological activities not seen in other compounds.
Properties
IUPAC Name |
2-ethyl-N-methyl-5-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-17-9-10-18(13-20(17)28(26,27)22-3)19-11-12-21(25-24-19)23-14-16-7-5-15(2)6-8-16/h5-13,22H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOAAJRRKKQEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)C)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3,4-difluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5100848.png)

![2-(3,4-dimethoxybenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5100869.png)


![2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5100890.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5100894.png)


![2-fluoro-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B5100921.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chlorobenzamide](/img/structure/B5100926.png)
![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5100938.png)

![(2R*,6R*)-2-allyl-1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5100952.png)
